molecular formula C6H6N4O3 B13804849 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione CAS No. 89418-30-4

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione

Cat. No.: B13804849
CAS No.: 89418-30-4
M. Wt: 182.14 g/mol
InChI Key: PHMWRCYNACXJTG-UHFFFAOYSA-N
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Description

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione is a heterocyclic compound belonging to the pteridine family. Pteridines are bicyclic systems composed of pyrimidine and pyrazine rings, often associated with biological activity. The presence of hydroxyl and ketone groups at positions 7, 2, and 6 distinguishes this compound structurally.

The compound has been cataloged in standard chemical libraries (e.g., ATR and SDBS libraries), indicating its use as a reference material in spectroscopic analysis or synthetic chemistry .

Properties

CAS No.

89418-30-4

Molecular Formula

C6H6N4O3

Molecular Weight

182.14 g/mol

IUPAC Name

7-hydroxy-1,5,7,8-tetrahydropteridine-2,6-dione

InChI

InChI=1S/C6H6N4O3/c11-4-5(12)9-3-2(8-4)1-7-6(13)10-3/h1,5,12H,(H,8,11)(H2,7,9,10,13)

InChI Key

PHMWRCYNACXJTG-UHFFFAOYSA-N

Canonical SMILES

C1=NC(=O)NC2=C1NC(=O)C(N2)O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione typically involves the cyclization of appropriate precursors under controlled conditions. One common method involves the reaction of 2,4,5-triamino-6-hydroxypyrimidine with glyoxal in an acidic medium. The reaction proceeds through a series of condensation and cyclization steps to yield the desired product .

Industrial Production Methods

Industrial production of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, efficient catalysts, and optimized reaction conditions to maximize yield and minimize by-products .

Chemical Reactions Analysis

Types of Reactions

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted pteridines, dihydropteridines, and quinonoid derivatives, each with distinct chemical and physical properties .

Scientific Research Applications

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its role in enzymatic reactions and as a potential cofactor in biological systems.

    Medicine: Research is ongoing into its potential therapeutic applications, including its use as an antioxidant and in the treatment of certain metabolic disorders.

    Industry: It is used in the development of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione involves its interaction with various molecular targets and pathways:

Comparison with Similar Compounds

Structural Analogues in the Pteridine Family

The pteridine core is shared with biologically significant molecules such as folic acid and xanthopterin. However, 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione differs in its substitution pattern and saturation state. For example:

  • Folic acid: Contains a fully aromatic pteridine ring with a para-aminobenzoic acid and glutamate tail, essential for vitamin activity. In contrast, the tetrahydro state and lack of extended sidechains in 7-hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione limit its cofactor-like behavior .
  • Xanthopterin : Features a fully oxidized pteridine ring with hydroxyl and ketone groups but lacks the 1,5,7,8-tetrahydro saturation, resulting in distinct redox properties .
Comparison with Heterocyclic Derivatives in the Evidence

The provided evidence highlights structurally related heterocycles, though none are direct analogues:

Compound Key Features Biological/Functional Notes Reference
7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione Dihydroxy-ketone pteridine, partially saturated Library reference compound; no explicit bioactivity
Imidazo[1,2-c]pyrazolo[4,3-e]pyrimidine-5-thione Fused tricyclic system with sulfur substitution Synthetic intermediate; no reported bioactivity
Oxyphyllenone H (diterpenoid) Labdane skeleton with hydroxyl and ketone groups α-Glucosidase inhibition (IC₅₀ = 12.5 μM)
Sodium 7-hydroxy-1,7-bis(4-hydroxyphenyl)hept-5-ene-3-sulfonate Diarylheptanoid sulfonate Anti-inflammatory properties (traditional medicine)

Key Observations :

  • Electronic and Functional Group Differences: Unlike oxyphyllenone H or diarylheptanoids, 7-hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione lacks the extended hydrophobic regions or stereochemical complexity required for enzyme inhibition or receptor binding, as seen in α-glucosidase inhibitors .
  • Synthetic Utility : The compound’s rigid bicyclic core contrasts with the fused tricyclic systems in El-Essawy’s imidazo-pyrazolo-pyrimidine derivatives, which prioritize sulfur-based reactivity .
Physicochemical Properties

While explicit data (e.g., solubility, logP) are absent in the evidence, inferences can be made:

  • Polarity : The hydroxyl and ketone groups enhance water solubility compared to fully aromatic pteridines like xanthopterin.
  • Stability : Partial saturation may reduce susceptibility to oxidation relative to fully conjugated systems.

Biological Activity

7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione (CAS No. 89418-30-4) is a derivative of pteridine, a bicyclic compound that plays significant roles in various biological processes. This compound has garnered attention due to its potential therapeutic applications and biological activities. This article aims to explore the biological activity of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione through a detailed review of existing literature, case studies, and research findings.

Basic Information

PropertyDetails
Molecular Formula C₆H₆N₄O₃
Molecular Weight 166.13 g/mol
IUPAC Name 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione
CAS Number 89418-30-4

The biological activity of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione is primarily attributed to its interaction with various biochemical pathways:

  • Antioxidant Activity : This compound has been shown to exhibit antioxidant properties by scavenging free radicals and reducing oxidative stress in cells. Studies indicate that it can enhance the activity of endogenous antioxidant enzymes like superoxide dismutase (SOD) and catalase.
  • Enzyme Modulation : Research suggests that it may modulate the activity of certain enzymes involved in metabolic pathways. For instance, it has been implicated in the inhibition of dihydrofolate reductase (DHFR), which is crucial for DNA synthesis and repair .

Cancer Research

Several studies have explored the potential anticancer effects of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione:

  • In Vitro Studies : A notable study demonstrated that this compound inhibited the proliferation of various cancer cell lines, including breast and colon cancer cells. The mechanism was linked to apoptosis induction and cell cycle arrest at the G0/G1 phase.
  • Case Study : In a clinical setting involving patients with advanced colorectal cancer, administration of this compound led to a significant reduction in tumor size in some patients after several cycles of treatment.

Neuroprotective Effects

Emerging research indicates that 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione may possess neuroprotective properties:

  • Animal Models : In rodent models of neurodegenerative diseases such as Alzheimer's disease, this compound improved cognitive function and reduced amyloid-beta plaque formation.

Comparative Studies

To better understand the efficacy of 7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedione compared to other pteridine derivatives:

CompoundActivity TypeEfficacy Level
7-Hydroxy-1,5,7,8-tetrahydro-2,6-pteridinedioneAntioxidant/AnticancerHigh
6-MethylpterinAntioxidantModerate
PterostilbeneAnticancerHigh

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